molecular formula C14H14ClNO B137709 1-(2-Amino-5-chlorophenyl)-1-phenylethanol CAS No. 3158-98-3

1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Cat. No. B137709
Key on ui cas rn: 3158-98-3
M. Wt: 247.72 g/mol
InChI Key: SIGGISMALGOPAO-UHFFFAOYSA-N
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Patent
US04590187

Procedure details

Methylmagnesium bromide (267 ml of 3M ether-solution; 0.8 mole) is added during 45 minutes to a solution of 2-amino-5-chlorobenzophenone (46.3 g; 0.2 mole) in 1 liter of ether. The mixture is refluxed for 5 hours and allowed to stand overnight. It is then cooled in ice and decomposed with 400 ml of water. The ether layer is decanted, washed with saturated salt solution dried (MgSO4) and evaporated. The residue is crystallized from ether-Skellysolve B to give 37.1 g (75% yield), mp 93°-94° C., unchanged on recrystallization. Spectral data support the product structure.
Quantity
267 mL
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[NH2:4][C:5]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:6]=1[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8].O>CCOCC>[NH2:4][C:5]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:6]=1[C:7]([CH3:1])([OH:8])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
267 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
46.3 g
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled in ice
CUSTOM
Type
CUSTOM
Details
The ether layer is decanted
WASH
Type
WASH
Details
washed with saturated salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from ether-Skellysolve B
CUSTOM
Type
CUSTOM
Details
to give 37.1 g (75% yield), mp 93°-94° C.
CUSTOM
Type
CUSTOM
Details
unchanged on recrystallization

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C(C(C2=CC=CC=C2)(O)C)C=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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